Physicochemical Profile Differentiation: 3,5-Dimethylpiperidine Target vs. 2,6-Dimethylpiperidine Isomer
The target compound displays a distinct physicochemical signature compared to its 2,6-dimethylpiperidine isomer . While both share identical molecular formula (C17H28ClNO3, MW 329.9), the substitution pattern on the piperidine ring is the sole differentiating factor . The target compound's LogP is 1.43 and tPSA is 41.9 Ų . In contrast, the 2,6-dimethyl isomer (CAS 473567-27-0) has a reported CLogP of 3.665, a substantially higher lipophilicity value, while its tPSA is not directly reported but calculable from the identical functional groups . This difference in LogP (ΔLogP ≈ 2.2) indicates divergent membrane permeability and solubility profiles, which are critical for both in vitro assay performance and in vivo pharmacokinetics.
| Evidence Dimension | Lipophilicity (LogP/CLogP) |
|---|---|
| Target Compound Data | LogP = 1.43 (measured/predicted per Hit2Lead database) |
| Comparator Or Baseline | 1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride: CLogP = 3.665 (EnamineStore) |
| Quantified Difference | ΔLogP ≈ 2.2 (2,6-dimethyl isomer is significantly more lipophilic) |
| Conditions | In silico prediction; Hit2Lead (source not specified) and EnamineStore (internal model) platforms |
Why This Matters
A LogP difference of ~2.2 units translates to a theoretical >100-fold difference in octanol/water partition coefficient, which can drastically alter solubility, non-specific binding, and cellular permeability, making the two isomers non-interchangeable in biological assays.
